molecular formula C11H14O2S2 B14775624 (2,4-Bis(methylthio)phenyl)propanoic acid

(2,4-Bis(methylthio)phenyl)propanoic acid

Cat. No.: B14775624
M. Wt: 242.4 g/mol
InChI Key: ZFZDCXIVZJAGAP-UHFFFAOYSA-N
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Description

(2,4-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the reaction of 2,4-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the methylthio groups act as directing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2,4-Bis(methylthio)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets. The methylthio groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylthio)phenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    (2,4-Dimethylthio)benzoic acid: Contains a benzoic acid group instead of propanoic acid.

    (2,4-Dimethylthio)phenylmethanol: Features a methanol group instead of propanoic acid.

Uniqueness

(2,4-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of both methylthio groups and a propanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[2,4-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

ZFZDCXIVZJAGAP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CCC(=O)O)SC

Origin of Product

United States

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